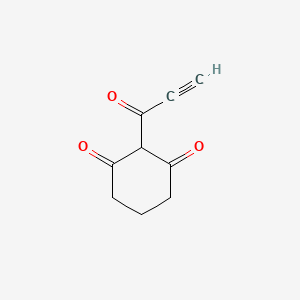
2-(Prop-2-ynoyl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-ynoyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by a cyclohexane ring with two keto groups at positions 1 and 3, and a prop-2-ynoyl group at position 2. Cyclohexanediones are known for their diverse chemical reactivity and applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynoyl)cyclohexane-1,3-dione typically involves the following steps:
Michael Addition: The initial step involves the Michael addition of a suitable nucleophile to an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate.
Claisen Condensation: The product from the Michael addition undergoes Claisen condensation to form the cyclohexane-1,3-dione core. This step requires the presence of a strong base like sodium ethoxide or potassium tert-butoxide.
Acylation: The final step involves the acylation of the cyclohexane-1,3-dione with propargyl chloride in the presence of a base such as triethylamine or pyridine to introduce the prop-2-ynoyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(Prop-2-ynoyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or other reduced products.
Substitution: The prop-2-ynoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclohexanedione derivatives.
科学的研究の応用
2-(Prop-2-ynoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants.
作用機序
The mechanism of action of 2-(Prop-2-ynoyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. This inhibition leads to the disruption of photosynthesis and ultimately the death of the plant.
類似化合物との比較
2-(Prop-2-ynoyl)cyclohexane-1,3-dione can be compared with other cyclohexanedione derivatives such as:
1,3-Cyclohexanedione: A simpler compound with two keto groups at positions 1 and 3, lacking the prop-2-ynoyl group.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative with two methyl groups at position 5, known for its use in organic synthesis and analytical chemistry.
Sulcotrione: A triketone herbicide with a similar cyclohexanedione core but different substituents, used for weed control in agriculture.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other cyclohexanedione derivatives.
特性
CAS番号 |
92265-88-8 |
|---|---|
分子式 |
C9H8O3 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-prop-2-ynoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H8O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h1,9H,3-5H2 |
InChIキー |
CUXMXZYFOJLBGC-UHFFFAOYSA-N |
正規SMILES |
C#CC(=O)C1C(=O)CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


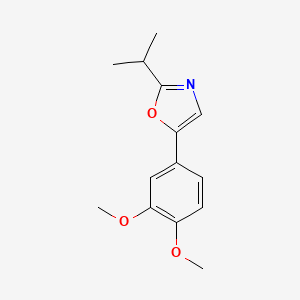

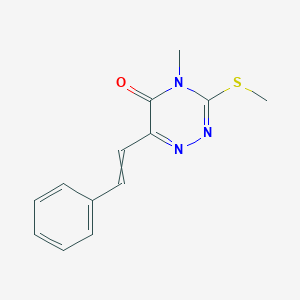
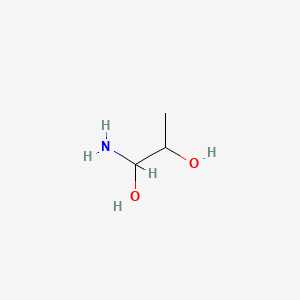
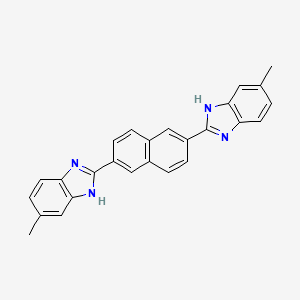
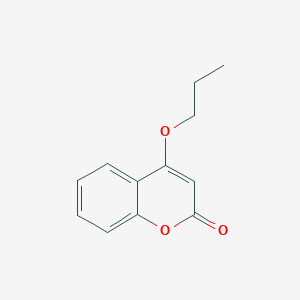
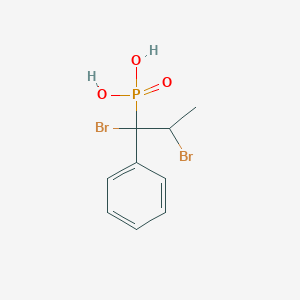
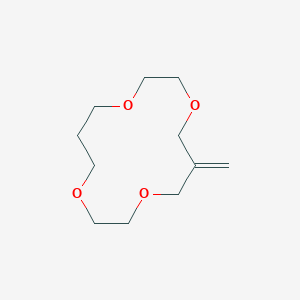
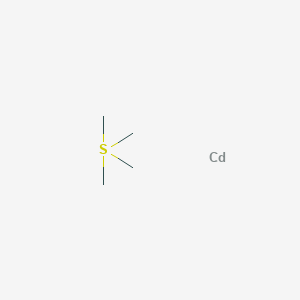

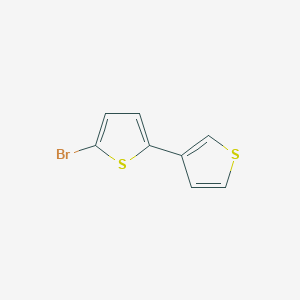
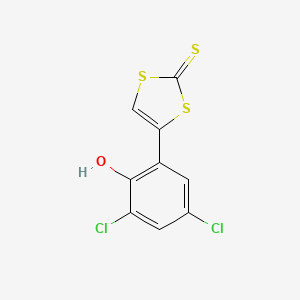
![1-[(2-Hydroxy-1,2-diphenylhydrazinyl)oxy]ethan-1-one](/img/structure/B14353725.png)
![1-[3-(Benzylsulfanyl)propoxy]-2,4-dichlorobenzene](/img/structure/B14353726.png)
